1-(2-Ethoxy-2-phenylethyl)piperazine 1-(2-Ethoxy-2-phenylethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 6722-51-6
VCID: VC14161917
InChI: InChI=1S/C14H22N2O/c1-2-17-14(13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,14-15H,2,8-12H2,1H3
SMILES:
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol

1-(2-Ethoxy-2-phenylethyl)piperazine

CAS No.: 6722-51-6

Cat. No.: VC14161917

Molecular Formula: C14H22N2O

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethoxy-2-phenylethyl)piperazine - 6722-51-6

Specification

CAS No. 6722-51-6
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
IUPAC Name 1-(2-ethoxy-2-phenylethyl)piperazine
Standard InChI InChI=1S/C14H22N2O/c1-2-17-14(13-6-4-3-5-7-13)12-16-10-8-15-9-11-16/h3-7,14-15H,2,8-12H2,1H3
Standard InChI Key KOSZSUOVPAWNRE-UHFFFAOYSA-N
Canonical SMILES CCOC(CN1CCNCC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Ethoxy-2-phenylethyl)piperazine belongs to the piperazine class of heterocyclic compounds, featuring a six-membered ring with two nitrogen atoms at opposing positions. The ethoxy-phenyl-ethyl substituent at the N1 position introduces steric bulk and potential hydrogen-bonding capabilities. Key physicochemical properties include:

PropertyValue
CAS Registry Number6722-51-6
Molecular FormulaC14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}
Molecular Weight234.34 g/mol
IUPAC Name1-(2-Ethoxy-2-phenylethyl)piperazine
InChI KeyKOSZSUOVPAWNRE-UHFFFAOYSA-N

The dihydrochloride salt form (CAS 54749-87-0) is also documented, with a molecular formula of C14H23Cl2N2O\text{C}_{14}\text{H}_{23}\text{Cl}_{2}\text{N}_{2}\text{O}, indicating protonation at both nitrogen atoms of the piperazine ring.

Structural Analysis

The compound’s structure comprises three distinct moieties:

  • Piperazine Core: A saturated six-membered ring with two secondary amines, enabling hydrogen bonding and coordination with biological targets.

  • Phenylethyl Group: A hydrophobic aromatic group that may enhance membrane permeability and receptor binding.

  • Ethoxy Substituent: An ether-linked ethyl chain that introduces conformational flexibility and modulates solubility.

The stereoelectronic effects of the ethoxy group likely influence the compound’s reactivity and interactions with enzymes or receptors. Computational modeling suggests that the ethoxy oxygen participates in weak hydrogen bonds, while the phenyl group engages in π-π stacking interactions.

Synthesis and Analytical Data

Synthetic Routes

While no explicit synthesis protocol for 1-(2-Ethoxy-2-phenylethyl)piperazine is detailed in the available literature, analogous piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Piperazine Alkylation: Reacting piperazine with 2-ethoxy-2-phenylethyl halides (e.g., bromide or chloride) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. This method is analogous to the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, where piperazine monohydrochloride reacts with 2-(2-chloroethoxy)ethanol .

  • Salt Formation: Conversion to the dihydrochloride salt via treatment with hydrochloric acid, improving crystallinity for purification.

Purification and Characterization

Purification methods for similar compounds include:

  • Vacuum Distillation: Effective for isolating volatile piperazine derivatives.

  • Recrystallization: Employing ethanol or acetone to obtain high-purity crystalline salts .

  • Chromatography: Thin-layer chromatography (TLC) or column chromatography for analytical verification .

Key spectroscopic data inferred from analogs:

  • IR Spectroscopy: Stretching vibrations for N-H (3300 cm1^{-1}), C-O (1100 cm1^{-1}), and aromatic C-H (3050 cm1^{-1}).

  • NMR: 1H^1\text{H} NMR signals for piperazine protons (δ 2.5–3.5 ppm), ethoxy methylene (δ 3.4–3.7 ppm), and phenyl aromatic protons (δ 7.2–7.4 ppm) .

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s modular structure makes it a candidate for further derivatization. Potential modifications include:

  • Acylation: Introducing acetyl or benzoyl groups to enhance bioavailability.

  • Sulfonation: Creating sulfonamide derivatives for antimicrobial applications.

  • Complexation with Metals: Forming coordination complexes for anticancer activity.

Formulation Strategies

1-(2-Ethoxy-2-phenylethyl)piperazine’s lipophilicity (logP ≈ 2.8) suggests suitability for oral or transdermal delivery. Encapsulation in lipid nanoparticles or cyclodextrin complexes could address solubility limitations .

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